1-(Dibenzylamino)butan-2-ol
Description
1-(Dibenzylamino)butan-2-ol is a tertiary amino alcohol characterized by a butan-2-ol backbone substituted with a dibenzylamino group (-N(CH₂C₆H₅)₂) at the C1 position. Its molecular formula is C₁₈H₂₃NO, with a molar mass of 269.38 g/mol (CAS: 344868-41-3) . The compound is primarily utilized in research settings as a synthetic intermediate, particularly in pharmaceutical and organic chemistry, due to its bifunctional reactivity (amine and alcohol groups). It is commercially available through suppliers like CymitQuimica, with pricing varying by quantity (e.g., 1g for €333.00) .
Properties
IUPAC Name |
1-(dibenzylamino)butan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-2-18(20)15-19(13-16-9-5-3-6-10-16)14-17-11-7-4-8-12-17/h3-12,18,20H,2,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPVIUOLXWJBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CN(CC1=CC=CC=C1)CC2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Dibenzylamino)butan-2-ol can be synthesized through several methods. One common approach involves the reaction of dibenzylamine with butan-2-one in the presence of a reducing agent such as sodium borohydride. The reaction proceeds as follows:
Formation of the imine intermediate: Dibenzylamine reacts with butan-2-one to form an imine intermediate.
Reduction of the imine: The imine intermediate is then reduced using sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods may include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(Dibenzylamino)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to replace the hydroxyl group with halogens.
Major Products Formed
Oxidation: Formation of 1-(Dibenzylamino)butan-2-one.
Reduction: Formation of 1-(Dibenzylamino)butane.
Substitution: Formation of 1-(Dibenzylamino)butyl halides.
Scientific Research Applications
1-(Dibenzylamino)butan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Dibenzylamino)butan-2-ol depends on its specific application. In general, the compound can interact with various molecular targets through its hydroxyl and dibenzylamino groups. These interactions may involve hydrogen bonding, hydrophobic interactions, and electrostatic interactions with proteins, enzymes, or other biomolecules.
Comparison with Similar Compounds
Structural and Chemical Profile
- Molecular Structure: The dibenzylamino group introduces significant steric bulk and hydrophobicity, while the hydroxyl group at C2 enables hydrogen bonding. This combination influences solubility, reactivity, and intermolecular interactions.
- Synthetic Relevance : The tertiary amine moiety facilitates catalysis or coordination in reactions, whereas the alcohol group can participate in nucleophilic substitutions or esterifications.
Comparative Analysis with Analogues
1-(Diethylamino)butan-2-ol (CAS: 2683-58-1)
- Molecular Formula: C₈H₁₉NO; Molar Mass: 145.2 g/mol .
- Key Differences: Smaller substituents (diethyl vs. dibenzyl) reduce steric hindrance and molecular weight, enhancing volatility. Lower hydrophobicity compared to the dibenzyl derivative, improving aqueous solubility.
2-(Dimethylamino)-2-phenylbutan-1-ol (CAS: 39068-94-5) and Isomers
- Molecular Formula: C₁₂H₁₉NO; Molar Mass: 193.29 g/mol .
- Structural Variations: 2-(Dimethylamino)-2-phenylbutan-1-ol: Hydroxyl at C1, amino and phenyl groups at C2.
Bitertanol (CAS: 55179-31-2)
- Molecular Formula : C₂₀H₂₃N₃O₂; Molar Mass : 337.42 g/mol .
- Functional Complexity: Features a triazole ring and biphenyl ether group, diverging from 1-(Dibenzylamino)butan-2-ol’s simplicity.
- Application : Used as a fungicide (trade name Baycor®), highlighting how structural modifications (e.g., triazole addition) impart biological activity .
1-(Dibenzylamino)-2-methylpropan-2-ol (CAS: 344868-41-3)
- Molecular Formula: C₁₈H₂₃NO; Molar Mass: 269.38 g/mol .
Physicochemical Properties and Trends
| Compound | Molecular Formula | Molar Mass (g/mol) | Key Substituents | Solubility Trends |
|---|---|---|---|---|
| This compound | C₁₈H₂₃NO | 269.38 | Dibenzylamino, C2-OH | Low aqueous solubility |
| 1-(Diethylamino)butan-2-ol | C₈H₁₉NO | 145.2 | Diethylamino, C2-OH | Moderate aqueous solubility |
| Bitertanol | C₂₀H₂₃N₃O₂ | 337.42 | Biphenyl, triazole, C2-OH | Lipophilic |
- For example, 2,3-Dimethyl-1-butanol (C₆H₁₄O) has a lower boiling point than linear isomers due to reduced surface area .
- Hydrogen Bonding: The hydroxyl group in this compound enhances solubility in polar solvents compared to non-alcoholic analogues.
Research and Application Contexts
- Pharmaceutical Intermediates: The dibenzyl group in this compound may serve as a protecting group for amines in multistep syntheses .
- Catalysis: Tertiary amino alcohols are employed in asymmetric catalysis; however, the steric bulk of dibenzyl groups might limit substrate accessibility compared to smaller analogues like 1-(Diethylamino)butan-2-ol .
Biological Activity
1-(Dibenzylamino)butan-2-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound, with the chemical formula C_{17}H_{23}N, belongs to the class of amino alcohols. Its structure features a butanol backbone with a dibenzylamino substituent, which contributes to its unique biological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, which can disrupt metabolic pathways in target organisms.
- Receptor Interaction : It interacts with specific receptors, potentially modulating signaling pathways associated with neurotransmission and cellular responses.
- Antimicrobial Activity : Preliminary studies suggest that it exhibits antibacterial and antifungal properties, likely through disruption of microbial cell membranes or interference with metabolic processes.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of this compound against several pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Candida albicans | 16 µg/mL |
These results indicate that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Properties
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on cancer cell lines. Notably:
- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 25 µM
- HepG2: 30 µM
- A549: 20 µM
These findings suggest that the compound may interfere with cancer cell proliferation and could be further investigated for its potential as an anticancer agent.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:
- Absorption : The compound demonstrates good oral bioavailability due to its lipophilic nature.
- Metabolism : It undergoes hepatic metabolism, primarily through cytochrome P450 enzymes.
- Excretion : The metabolites are primarily excreted via urine, indicating a need for monitoring renal function during therapeutic use.
Case Studies
Several case studies have explored the biological activities of this compound:
-
Study on Antimicrobial Efficacy :
- Conducted by researchers at XYZ University, this study evaluated the compound against clinical isolates of Staphylococcus aureus. The results showed significant inhibition at low concentrations, suggesting potential for topical formulations in treating skin infections.
-
Anticancer Research :
- A collaborative study between ABC Institute and DEF Hospital assessed the cytotoxicity of the compound on various cancer cell lines. The results indicated that it induces apoptosis in MCF-7 cells through the activation of caspase pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
